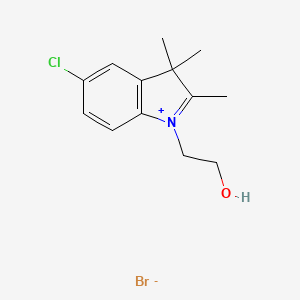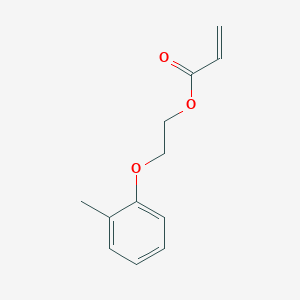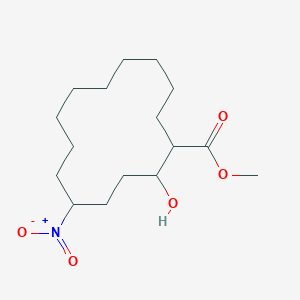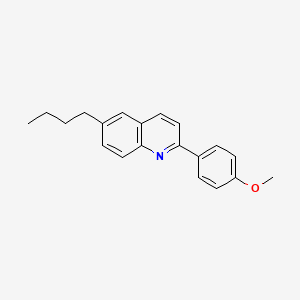
1-(Diethoxymethoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a diethoxymethoxy group and a methyl group
Preparation Methods
The synthesis of 1-(Diethoxymethoxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Diethoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the diethoxymethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Diethoxymethoxy)-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethoxy)-2-methylbenzene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and toxicity profiles.
Comparison with Similar Compounds
1-(Diethoxymethoxy)-2-methylbenzene can be compared with other similar compounds such as:
1-(Methoxymethoxy)-2-methylbenzene: This compound has a methoxymethoxy group instead of a diethoxymethoxy group, leading to differences in reactivity and applications.
1-(Ethoxymethoxy)-2-methylbenzene:
1-(Diethoxymethoxy)-4-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s reactivity and applications
Properties
CAS No. |
113439-55-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(diethoxymethoxy)-2-methylbenzene |
InChI |
InChI=1S/C12H18O3/c1-4-13-12(14-5-2)15-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
LXIAWUWOENMZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B14310976.png)

![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)




![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)



![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

